molecular formula C22H18O B14319930 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- CAS No. 108511-11-1

2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl-

Cat. No.: B14319930
CAS No.: 108511-11-1
M. Wt: 298.4 g/mol
InChI Key: BQNPXEBIUVFIPG-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- involves its interaction with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1-phenyl-2-propen-1-one
  • 4-Methylchalcone
  • 4-Methoxychalcone
  • 4-Nitrochalcone

Uniqueness

2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound in research and industrial applications .

Properties

CAS No.

108511-11-1

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18O/c1-17-12-14-19(15-13-17)21(18-8-4-2-5-9-18)16-22(23)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

BQNPXEBIUVFIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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